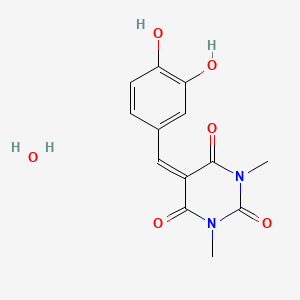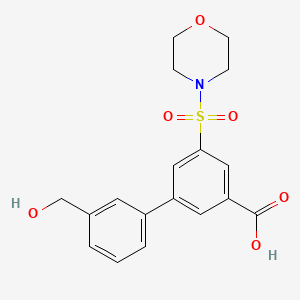
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a novel small molecule drug candidate developed by Takeda Pharmaceutical Company Limited for the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum region of the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important signaling molecules involved in neuronal function. By inhibiting PDE10A, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide increases the levels of cAMP and cGMP, leading to improved neuronal function and cognitive performance.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to increase the levels of cAMP and cGMP in the striatum region of the brain in animal models. This increase in signaling molecules has been associated with improved neuronal function and cognitive performance. 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has also shown good brain penetration and a long half-life in the brain, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is its limited bioavailability, which may require high doses or frequent dosing regimens.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate the therapeutic potential of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide for the treatment of neurological disorders in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide in patients with Alzheimer's disease and schizophrenia. Another direction is to explore the use of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to understand the long-term effects of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide on neuronal function and cognitive performance.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid, the synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carboxamide, and the coupling of the two intermediates. The final product is obtained through purification and isolation processes. The synthesis method of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has been published in the scientific literature and is available for research purposes.
Applications De Recherche Scientifique
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies for the treatment of neurological disorders. In animal models of Alzheimer's disease, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function in animal models of schizophrenia and depression. These findings suggest that 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-pyrazole-5-carboxamide may have therapeutic potential for the treatment of these disorders in humans.
Propriétés
IUPAC Name |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18-13(12(15)8-16-18)14(19)17-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZGPYLSRVVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827249 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)


![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)

![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5301938.png)
![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)